1-Pyrrolidin-2-(2'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl
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Overview
Description
1-Pyrrolidin-2-(2'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl (hereafter referred to as 1-PCP-2-NMAE HCl) is a synthetic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as pyrrolidine-2-amines, which are used in a variety of different research applications. 1-PCP-2-NMAE HCl has been found to have a number of unique biochemical and physiological effects, and it has been studied for its potential use in a variety of different laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Pyrrolidin-2-(2'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl involves the reaction of 2-chloroaniline with N-Boc-pyrrolidine followed by deprotection of the Boc group and subsequent reaction with N-CBZ-N-methylamine to yield the final product.
Starting Materials
2-chloroaniline, N-Boc-pyrrolidine, N-CBZ-N-methylamine, Hydrochloric acid, Diethyl ether, Sodium hydroxide, Methanol, Acetic acid, Sodium bicarbonate
Reaction
Step 1: Protection of pyrrolidine - N-Boc-pyrrolidine is reacted with diethyl ether and hydrochloric acid to yield the protected pyrrolidine intermediate., Step 2: Reaction with 2-chloroaniline - The protected pyrrolidine intermediate is then reacted with 2-chloroaniline in the presence of sodium hydroxide to yield the desired intermediate product., Step 3: Deprotection of Boc group - The Boc group is removed from the intermediate product using methanol and acetic acid., Step 4: Reaction with N-CBZ-N-methylamine - The deprotected intermediate product is then reacted with N-CBZ-N-methylamine in the presence of sodium bicarbonate to yield the final product, 1-Pyrrolidin-2-(2'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl.
Scientific Research Applications
1-PCP-2-NMAE HCl has been studied for its potential applications in a variety of scientific research fields. It has been found to have a number of unique biochemical and physiological effects, and it has been studied for its potential use in a variety of different laboratory experiments. The compound has been used in the study of molecular biology, pharmacology, and biochemistry, as well as in the study of the effects of drugs on the human body. It has also been used in the study of the effects of environmental toxins on the human body. Additionally, 1-PCP-2-NMAE HCl has been used in the study of the effects of drugs on the nervous system, and it has been studied for its potential use in the treatment of neurological disorders.
Mechanism Of Action
1-PCP-2-NMAE HCl has been found to act as an agonist of the serotonin and norepinephrine reuptake transporters. This means that the compound binds to these transporters and increases the amount of serotonin and norepinephrine in the brain. This effect has been found to have a number of beneficial effects, such as reducing anxiety and improving mood. Additionally, 1-PCP-2-NMAE HCl has been found to act as an agonist of the dopamine and glutamate receptors, which are involved in the regulation of memory, learning, and reward processing.
Biochemical And Physiological Effects
1-PCP-2-NMAE HCl has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which can lead to improved mood and reduced anxiety. Additionally, the compound has been found to act as an agonist of the dopamine and glutamate receptors, which can lead to improved memory, learning, and reward processing. Furthermore, 1-PCP-2-NMAE HCl has been found to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This can lead to increased levels of neurotransmitters in the brain, which can have a number of beneficial effects.
Advantages And Limitations For Lab Experiments
1-PCP-2-NMAE HCl has a number of advantages and limitations for laboratory experiments. One of the main advantages of the compound is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, 1-PCP-2-NMAE HCl also has a number of limitations. For example, the compound has a relatively short half-life and is rapidly metabolized in the body. Additionally, the compound has a low solubility in water, which can make it difficult to work with in laboratory experiments.
Future Directions
1-PCP-2-NMAE HCl has a number of potential future directions for research. One potential direction is to explore the compound’s potential for use in the treatment of neurological disorders. Additionally, further research could be conducted into the compound’s potential for use in the study of the effects of environmental toxins on the human body. Furthermore, research could also be conducted into the compound’s potential for use in the study of molecular biology, pharmacology, and biochemistry. Finally, further research could be conducted into the compound’s potential for use in the treatment of depression and other mental health disorders.
properties
IUPAC Name |
benzyl N-[1-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-9-3-2-4-10-17)20(15-24-13-7-8-14-24)18-11-5-6-12-19(18)22;/h2-6,9-12,20H,7-8,13-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGVJCWMTJJERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2Cl)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-2-(2'-chlorophenyl)-2-(N-Cbz-N-methyl)amino-ethane HCl |
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